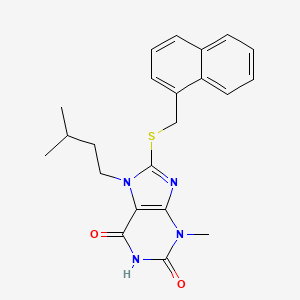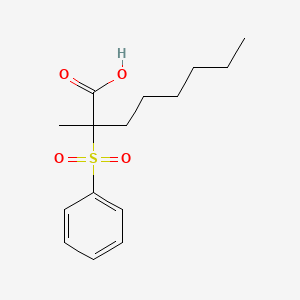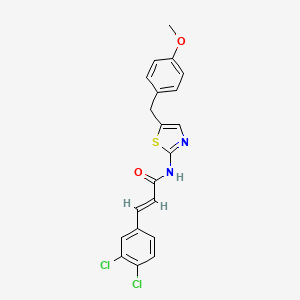
phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a bromophenyl group, and a sulfonylbenzenecarboximidate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. The sulfonyl group plays a crucial role in this mechanism by interacting with membrane proteins and enzymes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate can be compared with other similar compounds such as:
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial properties but differ in their chemical structure and specific applications.
N-acyl-α-amino acids: These compounds share some structural similarities but have different functional groups and reactivity.
4H-1,3-oxazol-5-ones: These compounds are used in different synthetic applications and have distinct chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
22159-80-4 |
|---|---|
Molecular Formula |
C19H14BrNO3S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C19H14BrNO3S/c20-16-11-13-18(14-12-16)25(22,23)21-19(15-7-3-1-4-8-15)24-17-9-5-2-6-10-17/h1-14H |
InChI Key |
QMRLSFBQKVLJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)



![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)
![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)


![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)


